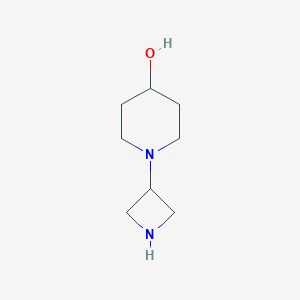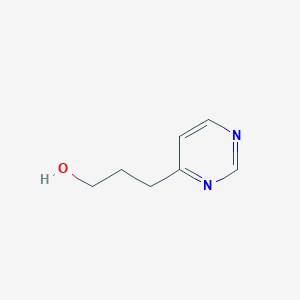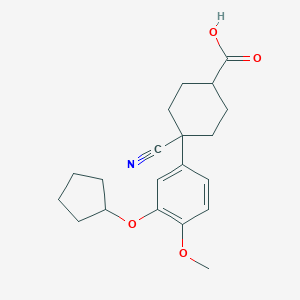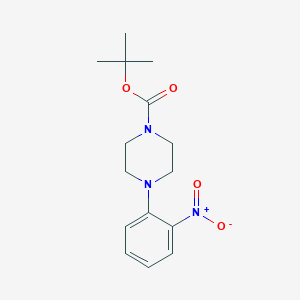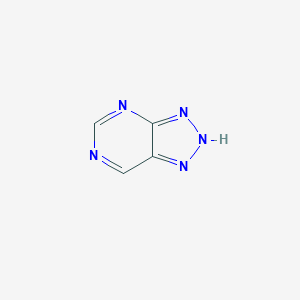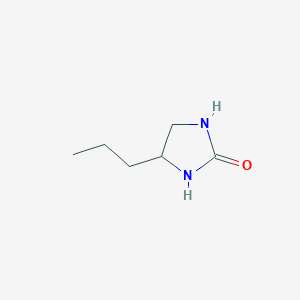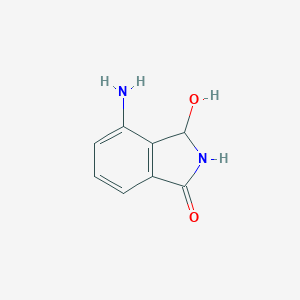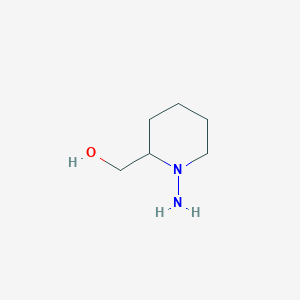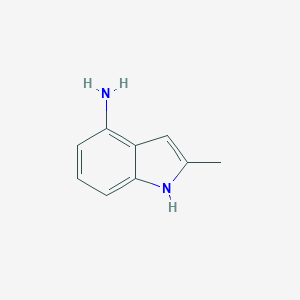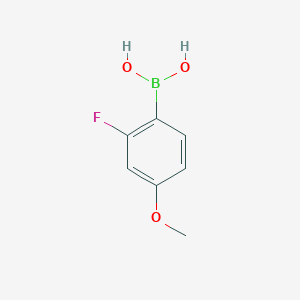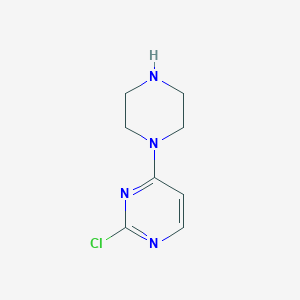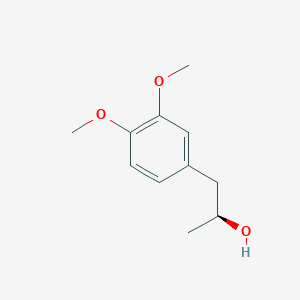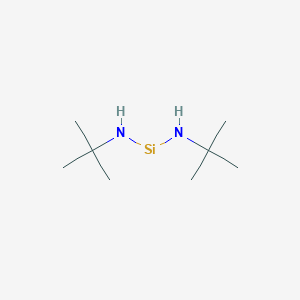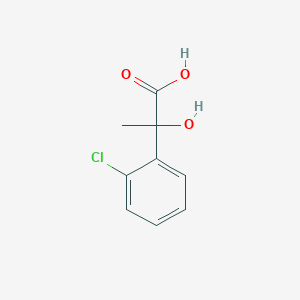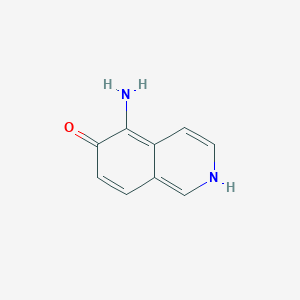
5-Amino-6-isoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-isoquinolinol is a heterocyclic aromatic organic compound, part of the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound includes a benzene ring fused to a pyridine ring, with an amino group at the 5th position and a hydroxyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-isoquinolinol can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to form isoquinolines . Another method involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization are efficient for producing isoquinolines . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-isoquinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Isoquinoline quinones.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
5-Amino-6-isoquinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-isoquinolinol involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with target proteins .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the amino and hydroxyl groups.
5-Aminoisoquinoline: Similar structure but without the hydroxyl group.
6-Hydroxyisoquinoline: Similar structure but without the amino group.
Uniqueness: 5-Amino-6-isoquinolinol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-aminoisoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXZAOEPPCFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313774 |
Source


|
| Record name | 5-Amino-6-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163672-82-0 |
Source


|
| Record name | 5-Amino-6-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163672-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-isoquinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
